REACTION_SMILES
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[I:1][c:2]1[cH:3][cH:4][c:5]([CH3:10])[c:6]([CH:7]=[O:8])[cH:9]1.[nH:11]1[n:12][n:13][cH:14][cH:15]1>>[c:2]1(-[n:12]2[n:11][cH:15][cH:14][n:13]2)[cH:3][cH:4][c:5]([CH3:10])[c:6]([CH:7]=[O:8])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(I)cc1C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]nn1
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Name
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Type
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product
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Smiles
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Cc1ccc(-n2nccn2)cc1C=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |